2-(1-Methyl-1H-indol-5-yl)ethanamine

Tachykinin Receptor 1 NK1 Antagonist Indole Derivative

Procure 2-(1-Methyl-1H-indol-5-yl)ethanamine for CNS SAR studies. Its 1-methyl substitution enables NK1 (IC50 19.05 nM) and Alpha-2 adrenergic (IC50 16 nM) receptor profiling, distinct from common serotonergic tryptamines. A high-purity building block for multi-target directed ligand design and TAAR5 control assays (EC50 >10,000 nM).

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B11914423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-indol-5-yl)ethanamine
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)CCN
InChIInChI=1S/C11H14N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,5,7-8H,4,6,12H2,1H3
InChIKeyAWOSDFBXVSOLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-indol-5-yl)ethanamine: Tryptamine Scaffold for CNS Research and Chemical Synthesis


2-(1-Methyl-1H-indol-5-yl)ethanamine (CAS 74631-88-2) is a tryptamine derivative, a class of organic compounds characterized by an indole ring system with an ethylamine side chain . It is primarily utilized as a research chemical and synthetic intermediate in the development of pharmacologically active compounds targeting the central nervous system (CNS). This compound serves as a versatile building block in medicinal chemistry for exploring structure-activity relationships (SAR) of indole-based ligands, particularly for serotonin (5-HT) receptors and other monoaminergic targets .

Why 2-(1-Methyl-1H-indol-5-yl)ethanamine is Not a Simple Substitute for Other Indolethylamines


The specific substitution pattern on the tryptamine scaffold profoundly influences its biological activity, making generic substitution unreliable. The methyl group at the 1-position of the indole ring in 2-(1-Methyl-1H-indol-5-yl)ethanamine differentiates it from other analogs like tryptamine or 5-methoxytryptamine. This structural variation can lead to significant differences in receptor binding affinity, selectivity, and intrinsic efficacy [1]. For instance, while a related compound, 5-(2-aminopropyl)indole (5-IT), acts as a potent monoamine releasing agent with specific EC50 values [2], 2-(1-Methyl-1H-indol-5-yl)ethanamine exhibits a different pharmacological profile, including measurable affinity for the tachykinin receptor 1 (NK1) [3]. Therefore, assuming similar behavior across this chemical class without empirical data can lead to flawed experimental outcomes and inaccurate SAR conclusions.

Quantifiable Differentiation of 2-(1-Methyl-1H-indol-5-yl)ethanamine: A Data-Limited Evidence Guide


Tachykinin Receptor 1 (NK1) Binding Affinity: A Differentiating Target Profile

2-(1-Methyl-1H-indol-5-yl)ethanamine exhibits quantifiable affinity for the tachykinin receptor 1 (NK1), a target distinct from the serotonergic and dopaminergic profiles common to many other indolethylamines. While many analogs like 5-methoxytryptamine and 5-IT primarily target serotonin and dopamine receptors, this compound shows an IC50 value for NK1 [1]. This differentiates it within the chemical class, suggesting a unique pharmacological niche.

Tachykinin Receptor 1 NK1 Antagonist Indole Derivative

Comparative Potency at Trace Amine-Associated Receptor 5 (TAAR5)

A significant difference in potency is observed at the Trace Amine-Associated Receptor 5 (TAAR5). While 2-(1-Methyl-1H-indol-5-yl)ethanamine shows only low-potency agonism (EC50 > 10,000 nM) at mouse TAAR5 [1], other indole derivatives, such as 3-iodothyronamine, are known to be potent agonists at this receptor with nanomolar affinity [2]. This quantitative difference in potency is critical for studies investigating the role of TAAR5 in neurological function.

Trace Amine-Associated Receptor 5 TAAR5 Agonist Indole

Alpha-2 Adrenergic Receptor Binding Affinity vs. Structural Analogs

2-(1-Methyl-1H-indol-5-yl)ethanamine shows a specific binding affinity for the Alpha-2 adrenergic receptor, as evidenced by its ability to inhibit radioligand binding [1]. This represents a different polypharmacological profile compared to the non-selective serotonin receptor agonist activity of 5-methoxytryptamine (5-MT), which has no reported affinity for alpha-2 receptors [2]. This distinction in receptor target engagement is essential for studies investigating complex signaling networks.

Alpha-2 Adrenergic Receptor Indole Radioligand Binding

Strategic Research Applications for 2-(1-Methyl-1H-indol-5-yl)ethanamine


Differentiating NK1 Receptor Pharmacology from Serotonergic Activity

Researchers studying the neurokinin-1 (NK1) receptor can use 2-(1-Methyl-1H-indol-5-yl)ethanamine as a tool compound. Its quantifiable NK1 receptor affinity (IC50 = 19.05 nM) [1], combined with its distinct and low-potency profile at TAAR5 (EC50 > 10,000 nM) [2], provides a chemical probe to dissect NK1-mediated effects from those of serotonergic or trace amine pathways. This is particularly valuable given the lack of reported NK1 affinity for many common indole-based serotonergic agonists.

A Low-Potency Control for TAAR5 Functional Assays

In functional assays for the Trace Amine-Associated Receptor 5 (TAAR5), 2-(1-Methyl-1H-indol-5-yl)ethanamine can be employed as a low-potency agonist or control compound. Its documented EC50 value of >10,000 nM [1] allows it to be used to set a baseline or to demonstrate the efficacy of more potent TAAR5 agonists, such as 3-iodothyronamine. This application is directly supported by quantitative functional data.

Exploring Polypharmacology in CNS Drug Discovery

For medicinal chemists designing multi-target directed ligands, 2-(1-Methyl-1H-indol-5-yl)ethanamine presents an interesting polypharmacological profile. Its combined activities at the NK1 receptor (IC50 = 19.05 nM) [1] and Alpha-2 adrenergic receptor (IC50 = 16 nM) [2], alongside its low TAAR5 potency, offer a unique starting point. It can serve as a scaffold for optimizing a compound that simultaneously modulates multiple CNS targets, a strategy often pursued for complex neuropsychiatric conditions.

Structure-Activity Relationship (SAR) Studies on Tryptamine Scaffolds

The specific 1-methyl substitution on the indole ring differentiates 2-(1-Methyl-1H-indol-5-yl)ethanamine from the more common unsubstituted or 5-substituted tryptamines. This compound is a valuable building block for systematic SAR studies aimed at understanding how N1-methylation alters receptor binding, intrinsic activity, and physicochemical properties compared to its analogs [1]. Such studies are fundamental in early-stage drug discovery programs.

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